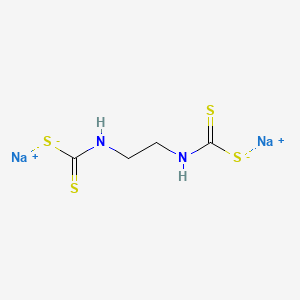
Nabam, PESTANAL(R), analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is widely used as an analytical standard in various scientific fields due to its stability and well-defined properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nabam is synthesized through the reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{H2NCH2CH2NH2} + 2 \text{CS2} + 2 \text{NaOH} \rightarrow \text{Na2C4H6N2S4} + 2 \text{H2O} ] This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of Nabam involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring a high yield of the compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Nabam undergoes various chemical reactions, including:
Oxidation: Nabam can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: Nabam can participate in substitution reactions, where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Nabam include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving Nabam include disulfides, thiourea derivatives, and substituted dithiocarbamates .
Wissenschaftliche Forschungsanwendungen
Nabam is used in a wide range of scientific research applications, including:
Wirkmechanismus
Nabam exerts its effects primarily through the inhibition of enzyme activity. It forms complexes with metal ions, which are essential cofactors for many enzymes, thereby inhibiting their activity. This mechanism is particularly effective against enzymes involved in the metabolic pathways of fungi and bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ziram: Zinc dimethyldithiocarbamate
Thiram: Tetramethylthiuram disulfide
Maneb: Manganese ethylenebis(dithiocarbamate)
Propineb: Zinc propylene-bis(dithiocarbamate)
Uniqueness
Nabam is unique among dithiocarbamates due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly suitable for use as an analytical standard in various scientific applications .
Eigenschaften
Molekularformel |
C4H6N2Na2S4 |
|---|---|
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
UQJQVUOTMVCFHX-UHFFFAOYSA-L |
Kanonische SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)

![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
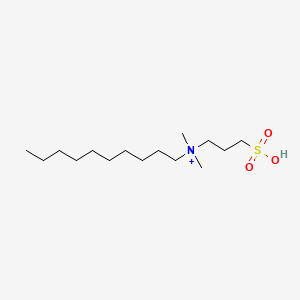
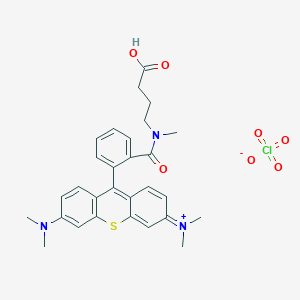
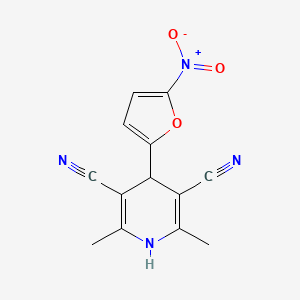
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
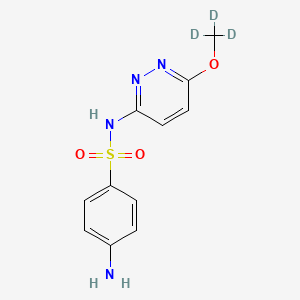

![Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)
![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)

